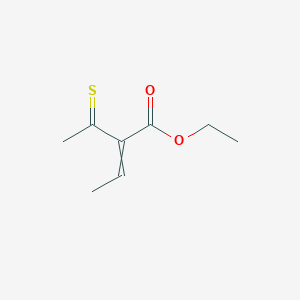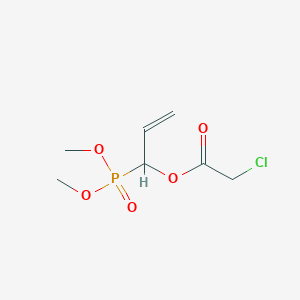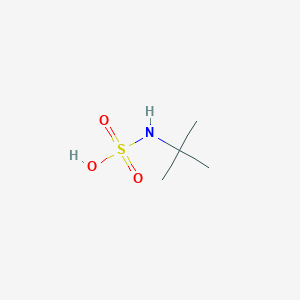![molecular formula C14H28O5Si B14645518 3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione CAS No. 55289-49-1](/img/structure/B14645518.png)
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound that combines the properties of both silicon and organic molecules. It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to a pentane-2,4-dione moiety. This unique structure imparts the compound with versatile chemical reactivity and makes it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is synthesized from 3-allylpentane-2,4-dione and triethoxysilane in the presence of Speier’s catalyst. The reaction primarily involves the silylation of the terminal carbon atom of the allyl group . The general reaction scheme is as follows:
CH2=CH-CH2−C[−C(O)CH3]2+(EtO)3SiHSpeier’s catalyst(EtO)3SiCH2CH2CH2C[−C(O)CH3]2
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis and Condensation: The triethoxysilyl group can be hydrolyzed and condensed to form siloxane bonds, which are crucial in sol-gel processes.
Coordination with Metals: The compound can form complexes with rare-earth metals such as europium, terbium, and ytterbium, leading to the formation of luminescent materials.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Catalyzed by acids or bases, often under controlled humidity.
Metal Coordination: Metal isopropoxides are commonly used to form metal complexes.
Major Products Formed
Siloxane Networks: Formed through hydrolysis and condensation.
Luminescent Sol-Gel Films: Resulting from the coordination with rare-earth metals.
Aplicaciones Científicas De Investigación
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione has diverse applications in scientific research:
Chemistry: Used in the synthesis of luminescent materials and as a precursor in sol-gel processes.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione involves its ability to undergo hydrolysis and condensation, forming siloxane bonds. This process is facilitated by the presence of the triethoxysilyl group, which reacts with water to form silanol groups. These silanol groups then condense to form siloxane bonds, creating a network structure. Additionally, the compound can coordinate with metal ions, forming stable complexes that exhibit unique luminescent properties .
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: Another organosilicon compound with a triethoxysilyl group, used in the immobilization of cellulose derivatives.
3-(3-(Triethoxysilyl)propyl)dihydrofuran-2,5-dione: Similar structure but with a dihydrofuran-2,5-dione moiety, used in various synthetic applications.
Uniqueness
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of a β-diketone structure with a triethoxysilyl group. This dual functionality allows it to participate in both organic and inorganic reactions, making it highly versatile for applications in material science and coordination chemistry .
Propiedades
Número CAS |
55289-49-1 |
|---|---|
Fórmula molecular |
C14H28O5Si |
Peso molecular |
304.45 g/mol |
Nombre IUPAC |
3-(3-triethoxysilylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H28O5Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-14(12(4)15)13(5)16/h14H,6-11H2,1-5H3 |
Clave InChI |
HASQGEBWKCWWLL-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCC(C(=O)C)C(=O)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
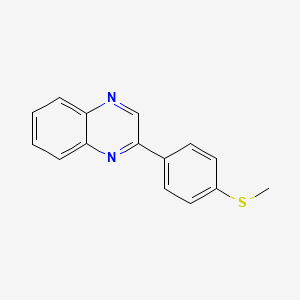
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)


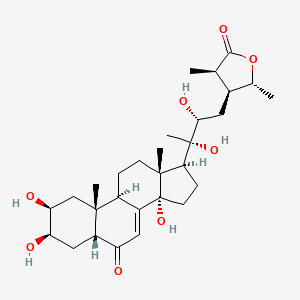
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
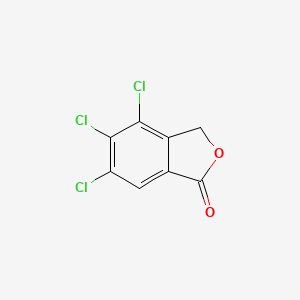
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
